

Mechanistic Profile and Primary Targets

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Compound Focus: Krn-633

CAS No.: 286370-15-8

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The table below clearly distinguishes the primary mechanisms and targets of KRN633 and the PKC- β inhibitor Enzastaurin.

Feature	KRN633	Enzastaurin (PKC- β Inhibitor)
Primary Target	Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [1] [2]	Protein Kinase C beta (PKC- β) [3] [4]
Mechanism of Action	ATP-competitive tyrosine kinase inhibitor [5] [1]	ATP-competitive serine/threonine kinase inhibitor [4]
Key IC50 Values	VEGFR-1: 170 nM; VEGFR-2: 160 nM; VEGFR-3: 125 nM [2]	PKC- β : 0.069 μ M (69 nM) [3]
Selectivity	Selective for VEGFR-1, -2, -3; weaker activity vs. PDGFR α , c-Kit [2]	Relatively high specificity for PKC- β isoform [3]
Cellular Action	Inhibits VEGF-induced VEGFR-2 phosphorylation, endothelial cell proliferation, and tube formation [1] [2]	Inhibits phosphorylation of PKC- β and its downstream target, p-AKT; reduces cell viability [3]

A direct comparative study found that while both Enzastaurin and KRN633 showed some effect in malignant pleural mesothelioma (MPM) models, **Enzastaurin was more effective at killing MPM cells than KRN633**. The combination of the two drugs was, at best, additive and lacked synergy [3].

Quantitative Kinase Inhibition Profiles

For a research-focused audience, the detailed kinase profiling data for KRN633 is essential. The following table summarizes its inhibitory activity (IC50) across a range of kinases, highlighting its selectivity profile.

Kinase Target	IC50 (nM)	Notes / Experimental Context
VEGFR3 (Flt-4)	125	Primary Target [2]
VEGFR2 (KDR)	160	Primary Target; Inhibits VEGF-induced phosphorylation in HUVECs (IC50 = 1.16 nM) [1] [2]
VEGFR1 (Flt-1)	170	Primary Target [2]
PDGFR α	965	Weaker activity [2]
c-Kit	4330	Very weak activity [2]
FGFR-1, EGFR, c-Met	No inhibition	Does not block phosphorylation in cells at relevant concentrations [2]

This data confirms that KRN633 is a potent and **selective inhibitor of the VEGFR family** with minimal off-target effects on other related receptor tyrosine kinases [2].

Key Experimental Protocols

To facilitate your own research or for critical evaluation, here are the methodologies used to generate the key data in the search results.

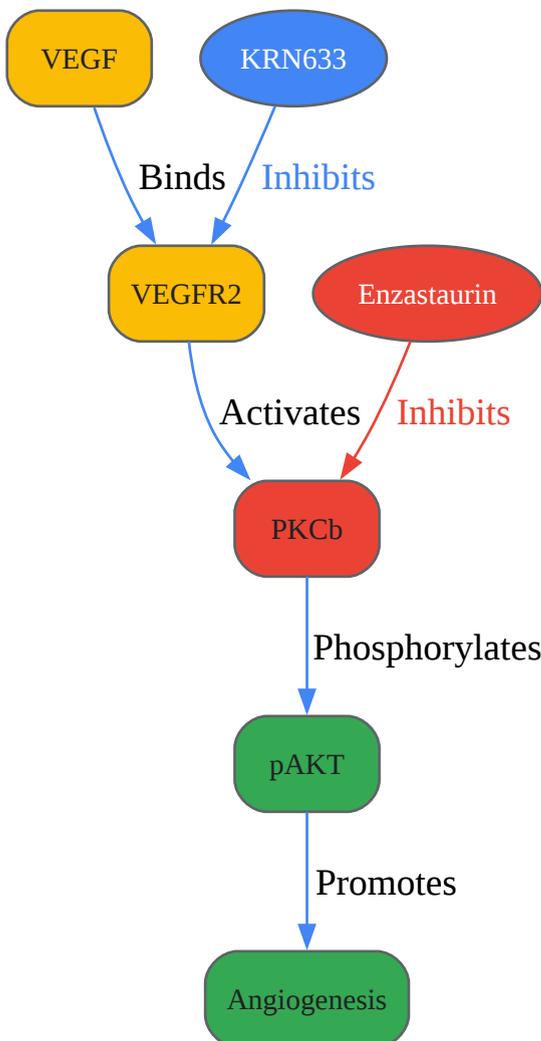
- Cell-Free Kinase Assay (for IC50 determination):** KRN633 was tested against a panel of recombinant tyrosine kinases at concentrations ranging from 0.3 nM to 10 μ M. The assays were performed in quadruplicate with an ATP concentration of 1 μ M to determine the half-maximal inhibitory concentration (IC50) for each kinase [2].
- Cellular Proliferation Assay (HUVEC):** The inhibitory effect of KRN633 on VEGF-driven proliferation was measured using Human Umbilical Vein Endothelial Cells (HUVECs). Cells were cultured and

treated with KRN633 (0.01 to 10 μ M) or a vehicle control for 96 hours. Cell viability was subsequently quantified using a metabolic activity reagent like WST-1 [2].

- **In Vivo Tumor Xenograft Models:** The antitumor efficacy of KRN633 was evaluated in athymic mice and rats bearing various human tumor xenografts (e.g., lung, colon, prostate). KRN633 was administered orally, once or twice daily, at doses of 20-100 mg/kg. Tumor volume was monitored to assess growth inhibition, and histologic analysis of the tumors was conducted to evaluate effects on endothelial cell number and vascular permeability [1].

Signaling Pathway Context

The relationship between VEGFR and PKC- β in angiogenesis signaling helps explain the different applications of these inhibitors. The pathway can be summarized as follows:



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This diagram illustrates that **KRN633 acts upstream by blocking the VEGFR-2 receptor**, while **Enzastaurin acts downstream by directly inhibiting the PKC- β enzyme**. This explains why Enzastaurin was found to decrease phosphorylation of not only PKC- β and AKT but also, surprisingly, the upstream VEGFR-2, positioning PKC- β as a highly attractive target in that specific study [3].

Key Insights for Researchers

- **Distinct Applications:** Due to their different targets, these inhibitors are investigated for different conditions. KRN633, as a VEGFR inhibitor, is primarily studied for its **anti-angiogenic effects in solid tumors** [1]. Enzastaurin, targeting PKC- β , has been researched in cancers like mesothelioma and glioblastoma and is also implicated in vascular dysfunction related to oxidative stress [3] [6] [4].
- **Specificity is Key:** The data confirms that KRN633 should not be used as a PKC- β inhibitor in experimental models. For probing PKC- β function, a specific inhibitor like Enzastaurin or Ruboxistaurin (LY333531) is required [6] [4].
- **Research-Grade Data:** The provided IC50 values and experimental protocols are crucial for designing experiments, calculating dosing concentrations, and comparing the potency of these inhibitors with other compounds in your research pipeline.

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